molecular formula C12H15NO3S B8091751 4-(Cyclohexylthio)-3-nitrophenol

4-(Cyclohexylthio)-3-nitrophenol

Cat. No.: B8091751
M. Wt: 253.32 g/mol
InChI Key: YVEAHGLPRCHSKN-UHFFFAOYSA-N
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Description

4-(Cyclohexylthio)-3-nitrophenol is an organic compound characterized by a phenolic structure substituted with a nitro group at the third position and a cyclohexylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)-3-nitrophenol typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 3-nitrophenol. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The next step is the introduction of the cyclohexylthio group. This can be done by reacting 3-nitrophenol with cyclohexylthiol in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(Cyclohexylthio)-3-aminophenol.

    Substitution: Various esters or ethers of this compound.

Scientific Research Applications

4-(Cyclohexylthio)-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Cyclohexylthio)-3-nitrophenol exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyclohexylthio group can enhance the compound’s lipophilicity, affecting its distribution within biological membranes.

Comparison with Similar Compounds

    4-(Cyclohexylthio)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrophenol: Lacks the cyclohexylthio group, resulting in different physical and chemical properties.

    4-(Cyclohexylthio)-2-nitrophenol:

Uniqueness: 4-(Cyclohexylthio)-3-nitrophenol is unique due to the presence of both the nitro and cyclohexylthio groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.

Biological Activity

4-(Cyclohexylthio)-3-nitrophenol is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C13H15N2O2S
  • Molecular Weight : 253.33 g/mol
  • Structural Characteristics : The compound features a nitrophenol moiety with a cyclohexylthio substituent, contributing to its unique reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : The cyclohexylthio group is introduced via nucleophilic substitution on a suitable nitrophenol precursor.
  • Recrystallization : Purification through recrystallization to obtain the desired product in high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated:

  • Antibacterial Activity : The compound shows effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 250 to 500 µg/mL for certain strains .
  • Antifungal Activity : Moderate activity against Candida albicans and other yeast species has been noted, with MIC values around 500 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Candida albicans500

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : The compound can alter membrane permeability, leading to cell lysis.

Study on Antimicrobial Efficacy

In a recent study, the compound was evaluated for its antimicrobial properties against clinical isolates of bacteria and fungi. Results showed that:

  • The compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Toxicological Assessment

A toxicological evaluation indicated that while the compound has promising antimicrobial effects, it also exhibits cytotoxicity at higher concentrations. Careful dosage management is essential for therapeutic applications .

Properties

IUPAC Name

4-cyclohexylsulfanyl-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEAHGLPRCHSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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